Trimethylsilyl
CAS No.: 16571-41-8
Cat. No.: VC21066177
Molecular Formula: C3H9Si
Molecular Weight: 73.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16571-41-8 |
|---|---|
| Molecular Formula | C3H9Si |
| Molecular Weight | 73.19 g/mol |
| Standard InChI | InChI=1S/C3H9Si/c1-4(2)3/h1-3H3 |
| Standard InChI Key | DCERHCFNWRGHLK-UHFFFAOYSA-N |
| SMILES | C[Si](C)C |
| Canonical SMILES | C[Si](C)C |
Introduction
Chemical Structure and Properties
The trimethylsilyl group features a central silicon atom covalently bonded to three methyl groups. When this group is attached to another atom (typically O, N, or C), it creates a characteristic structural motif that influences the physical and chemical behavior of the entire molecule.
Physical Properties
Compounds containing trimethylsilyl groups typically exhibit:
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Increased volatility compared to their non-silylated counterparts
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Decreased polarity
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Enhanced thermal stability
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Distinctive spectroscopic signatures
For example, when trimethylsilyl groups are attached to otherwise non-volatile compounds such as alcohols or carboxylic acids, the resulting derivatives show significantly higher volatility, making them suitable for gas chromatographic analysis .
Chemical Properties
Trimethylsilyl compounds display several characteristic chemical properties:
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Susceptibility to hydrolysis in the presence of water, particularly in acidic or basic conditions
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Ability to form stable bonds with O, N, and sometimes C atoms
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Facility to act as leaving groups in various synthetic transformations
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Capacity to stabilize adjacent negative charges or radicals
The Si-O bond in trimethylsilyl ethers is notably stronger than a typical C-O bond but can be selectively cleaved under appropriate conditions, making these groups excellent for temporary protection strategies in multi-step synthesis .
Synthesis and Preparation of Trimethylsilyl Compounds
Several methods exist for introducing trimethylsilyl groups into organic molecules, with the most common approaches utilizing specific reagents known as silylating agents.
Common Silylating Reagents
| Silylating Agent | Chemical Formula | Common Applications |
|---|---|---|
| Trimethylsilyl chloride (TMSCl) | (CH₃)₃SiCl | Silylation of alcohols, amines, carboxylic acids |
| Bis(trimethylsilyl)acetamide (BSA) | (CH₃)₃Si-NH-C(O)-CH₃-Si(CH₃)₃ | Mild silylation of alcohols and amines |
| N,O-Bis(trimethylsilyl)acetamide (BSA) | (CH₃)₃Si-N=C(CH₃)-O-Si(CH₃)₃ | Derivatization for GC-MS analysis |
| Trimethylsilylimidazole | (CH₃)₃Si-C₃H₃N₂ | Selective silylation of hydroxyl groups |
| Trimethylsilyldiethylamine | (CH₃)₃Si-N(CH₂CH₃)₂ | Silylation under mild conditions |
Trimethylsilyl chloride (TMSCl) is one of the most widely used silylating agents. It is prepared on a large scale by the direct process, involving the reaction of methyl chloride with a silicon-copper alloy. The principal target of this process is dimethyldichlorosilane, but substantial amounts of trimethylsilyl chloride are also obtained .
Reaction Mechanisms
The general mechanism for silylation with trimethylsilyl chloride involves nucleophilic attack by the substrate (e.g., alcohol, amine, or carboxylic acid) on the silicon atom, followed by displacement of the chloride ion:
R-OH + (CH₃)₃Si-Cl → R-O-Si(CH₃)₃ + HCl
This reaction is often facilitated by the addition of a base such as pyridine or triethylamine to neutralize the generated HCl and to catalyze the reaction by increasing the nucleophilicity of the substrate .
Applications in Organic Chemistry
The trimethylsilyl group finds extensive applications across various domains of organic chemistry due to its unique properties and versatile behavior.
Protecting Group Chemistry
One of the most important applications of trimethylsilyl groups is in the protection of reactive functional groups during multi-step organic synthesis. The trimethylsilyl group can protect:
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Alcohols (forming trimethylsilyl ethers)
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Amines (forming trimethylsilyl amines)
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Carboxylic acids (forming trimethylsilyl esters)
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Thiols (forming trimethylsilyl thioethers)
These protecting groups can later be selectively removed under mild conditions, such as treatment with fluoride ions (e.g., tetrabutylammonium fluoride, TBAF) or mild acid hydrolysis .
Analytical Applications
Trimethylsilyl derivatives are extensively used in analytical chemistry, particularly for:
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Gas chromatography-mass spectrometry (GC-MS) analysis of polar compounds
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Enhancing volatility of otherwise non-volatile analytes
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Improving peak shape and resolution in chromatography
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Providing characteristic fragmentation patterns in mass spectrometry
For instance, trimethylsilylation of metabolites containing hydroxyl, carboxyl, or amine groups significantly improves their GC-MS analysis, making it a standard procedure in metabolomics research .
Radical-Based Chemistry
Tris(trimethylsilyl)silane [(TMS)₃SiH] has emerged as a powerful reagent in radical-based synthetic chemistry. It serves as an effective alternative to traditional tin-based reagents (e.g., tributyltin hydride) for:
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Radical reductions of various functional groups
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Radical cyclization reactions
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Hydrosilylation of alkenes and alkynes
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Sequential radical transformations in complex molecule synthesis
The (TMS)₃SiH-mediated radical reactions typically proceed under mild conditions and offer excellent yields with remarkable chemo-, regio-, and stereoselectivity .
Specific Trimethylsilyl Compounds
Several trimethylsilyl-containing compounds have particular significance in organic chemistry research and applications.
Trimethylsilyl Chloride (TMSCl)
Trimethylsilyl chloride is a colorless volatile liquid that is stable in the absence of water but reacts readily with moisture. Its key properties include:
| Property | Value |
|---|---|
| Appearance | Colorless liquid, fumes in moist air |
| Density | 0.856 g/cm³ (liquid) |
| Melting point | −40 °C (−40 °F; 233 K) |
| Boiling point | 57 °C (135 °F; 330 K) |
Beyond its use as a silylating agent, trimethylsilyl chloride has been found to serve an interesting mechanistic role in activating metal(0) powders toward oxidative addition of organohalides. Recent research using fluorescence lifetime imaging microscopy (FLIM) has revealed that TMSCl aids in solubilizing the organozinc intermediate from zinc(0) metal after oxidative addition, a previously unknown mechanism .
Tris(trimethylsilyl)silane [(TMS)₃SiH]
Tris(trimethylsilyl)silane, often abbreviated as (TMS)₃SiH or TTMSS, is a silicon-based reducing agent introduced in the late 1980s. It has become a staple in radical-based synthetic chemistry and offers several advantages over tin-based alternatives, including lower toxicity and easier product purification .
Thermochemical data for tris(trimethylsilyl)silane reactions have been experimentally determined:
| Reaction | ΔᵣH° (kJ/mol) | Method | Reference |
|---|---|---|---|
| C₉H₂₇Si₄⁻ + H⁺ = C₉H₂₈Si₄ | 1468 ± 12 | D-EA | Brinkman, Berger, et al., 1994; revised: Laarhoven, Mulder, et al., 1999 |
Research on TTMSS has demonstrated its effectiveness in various radical-based transformations, including decarbonylation, reductive decarboxylation, and intramolecular cyclization reactions. These applications have been particularly valuable in natural product synthesis, such as in Nicolaou's approach toward the synthesis of azadirachtin .
Trimethylsilylacetylene
Trimethylsilylacetylene (also known as ethynyltrimethylsilane) is an important alkynyl trimethylsilane used as a building block in organic synthesis. Its properties and applications include:
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Serving as a source of HC≡C− in alkynylation reactions
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Acting as a protected form of acetylene, preventing further coupling reactions
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Functioning as a liquid alternative to gaseous acetylene
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Providing a starting material for silicatization reagents
The trimethylsilyl group in this compound can be readily removed using fluoride ions (typically tetrabutylammonium fluoride, TBAF), making it a versatile tool for introducing terminal alkyne functionality in a controlled manner .
Tetrakis(trimethylsilyl)silane
Tetrakis(trimethylsilyl)silane (TTMSS) is an organosilicon compound with the following properties:
| Property | Value |
|---|---|
| Purity | ≥97% (GC) |
| Appearance | White to off-white powder |
| Melting Point | 263-264 °C (lit.) |
| Density | 0.79 g/mL (predicted) |
| Solubility | Soluble in chloroform (100mg/ml) |
This compound is widely used as a reagent and precursor in organic synthesis and silicon-based chemistry. Its applications include serving as a protecting group, participating in deoxygenation reactions, and facilitating silylation reactions to introduce trimethylsilyl groups onto organic compounds .
Analytical Aspects of Trimethylsilyl Derivatives
Trimethylsilyl derivatives play a crucial role in analytical chemistry, particularly in chromatographic and spectroscopic techniques.
Mass Spectrometric Fragmentation
The mass spectrometric fragmentation of trimethylsilyl derivatives follows characteristic patterns that aid in structural elucidation. Common fragmentation pathways include:
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Loss of a methyl radical [M-15]⁺
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Formation of the trimethylsilyl cation [(CH₃)₃Si]⁺ at m/z 73
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Rearrangement reactions leading to characteristic fragment ions
These predictable fragmentation patterns make trimethylsilyl derivatives particularly useful for identifying and characterizing unknown compounds in complex mixtures .
Gas Chromatography Applications
The increased volatility conferred by trimethylsilyl groups makes these derivatives ideal for gas chromatographic analysis. In GC-MS-based metabolomics, a single metabolite may be observed multiple times with different numbers of trimethylsilyl groups attached to various functional sites .
Research has shown that there is a predictable relationship between retention indices (RI) of the same metabolite with different numbers of TMS groups. For example:
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Metabolites with 2 TMS groups showed a 6.05% RI increase compared to their 1 TMS counterparts
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Metabolites with 3 TMS groups showed a 5.35% RI increase compared to their 2 TMS counterparts
NMR Applications
In nuclear magnetic resonance (NMR) spectroscopy, trimethylsilyl groups serve both practical and analytical functions:
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Tetramethylsilane (TMS) is the standard reference compound in NMR, defining the zero point of the chemical shift scale
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Signals from trimethylsilyl groups in compounds typically appear near 0 ppm, making them easily identifiable
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The large trimethylsilyl group can influence the conformation and thus the spectral properties of the molecules to which it is attached
Recent Advances in Trimethylsilyl Research
Research on trimethylsilyl chemistry continues to evolve, with recent advances expanding its applications and deepening our understanding of its behavior.
Machine Learning Approaches
Recent research has applied machine learning techniques to predict the retention time of trimethylsilyl derivatives in gas chromatography. These approaches aim to:
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Enhance the identification of unknown metabolites in untargeted metabolomics
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Provide insights into the true structure of unknown metabolites by ranking potential structures
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Compare different fingerprint classes and calculation software for optimal predictions
For example, one study used the Golm Metabolome Database (GMD) to train machine learning models for predicting relative retention times of TMS metabolite derivatives, achieving median prediction errors of approximately 2.7% .
Radical Chemistry Applications
Significant advances have been made in understanding the radical behavior of trimethylsilyl-containing compounds, particularly tris(trimethylsilyl)silane. Research combining laser flash photolysis and quantum mechanical calculations has revealed:
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Direct measurements of addition and hydrogen abstraction rate constants
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Explanation of the high reactivity and low selectivity of TTMSS toward alkene addition through antagonistic polar and enthalpy effects
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Efficient hydrogen abstraction reactions from antioxidants such as vitamin E
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TTMSS's ability to act as an efficient initiator for the polymerization of acrylate monomers
A 2018 review marking thirty years of (TMS)₃SiH research highlighted its maturation as a reagent with widespread academic and industrial applications, including functional group insertion and transformations, as well as the preparation of complex molecules, natural products, polymers, surfaces, and new materials .
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